(R)-Bis(1-methylethyl) Ester [[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid
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Overview
Description
®-Bis(1-methylethyl) Ester [[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base (adenine) linked to a phosphonic acid ester. It is known for its potential use in antiviral and antiretroviral research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Bis(1-methylethyl) Ester [[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid typically involves multiple steps. One common method includes the reaction of adenine derivatives with phosphonic acid esters under controlled conditions. The process often requires the use of protecting groups to prevent unwanted reactions and the use of catalysts to enhance reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity. The final product is usually purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
®-Bis(1-methylethyl) Ester [[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various substituted purine compounds .
Scientific Research Applications
®-Bis(1-methylethyl) Ester [[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential antiviral and antiretroviral properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of ®-Bis(1-methylethyl) Ester [[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid involves its interaction with specific molecular targets. The compound can inhibit viral replication by interfering with the synthesis of viral DNA or RNA. This is achieved through the inhibition of viral polymerases, enzymes essential for viral genome replication .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
[[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl]phosphonic acid diethyl ester: Another phosphonic acid ester with similar antiviral properties.
®-(((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid methyl ester: A related compound with slight structural differences.
Uniqueness
®-Bis(1-methylethyl) Ester [[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid is unique due to its specific stereochemistry and the presence of the isopropyl ester groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H26N5O4P |
---|---|
Molecular Weight |
371.37 g/mol |
IUPAC Name |
9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-amine |
InChI |
InChI=1S/C15H26N5O4P/c1-10(2)23-25(21,24-11(3)4)9-22-12(5)6-20-8-19-13-14(16)17-7-18-15(13)20/h7-8,10-12H,6,9H2,1-5H3,(H2,16,17,18)/t12-/m1/s1 |
InChI Key |
VDBNLEOTULGTAE-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OC(C)C)OC(C)C |
Canonical SMILES |
CC(C)OP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC(C)C |
Origin of Product |
United States |
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